molecular formula C18H13NO5S B11960083 Benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- CAS No. 76128-03-5

Benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl-

Cat. No.: B11960083
CAS No.: 76128-03-5
M. Wt: 355.4 g/mol
InChI Key: ZFFOATJMEQWVRM-UHFFFAOYSA-N
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Description

Benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- is an organic compound that features a benzene ring substituted with a nitrophenoxy group and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- typically involves the reaction of 4-nitrophenol with a sulfonyl chloride derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and a base like triethylamine to facilitate the reaction . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzyme activity or the modulation of receptor functions, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- is unique due to the presence of both the nitrophenoxy and phenylsulfonyl groups, which impart distinct chemical and biological properties.

Properties

CAS No.

76128-03-5

Molecular Formula

C18H13NO5S

Molecular Weight

355.4 g/mol

IUPAC Name

1-[4-(benzenesulfonyl)phenoxy]-4-nitrobenzene

InChI

InChI=1S/C18H13NO5S/c20-19(21)14-6-8-15(9-7-14)24-16-10-12-18(13-11-16)25(22,23)17-4-2-1-3-5-17/h1-13H

InChI Key

ZFFOATJMEQWVRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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